molecular formula C11H17F3N2O2 B12272654 4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine

4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine

Cat. No.: B12272654
M. Wt: 266.26 g/mol
InChI Key: MZMUBMIXXQUOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes or receptors . The piperidine and morpholine rings contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)piperidine: Shares the trifluoromethyl and piperidine moieties but lacks the morpholine ring.

    Morpholine derivatives: Compounds containing the morpholine ring but with different substituents.

Uniqueness

4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine is unique due to the combination of the trifluoromethyl group, piperidine ring, and morpholine ring. This structural arrangement imparts distinct physicochemical properties and potential biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C11H17F3N2O2

Molecular Weight

266.26 g/mol

IUPAC Name

morpholin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C11H17F3N2O2/c12-11(13,14)9-1-3-15(4-2-9)10(17)16-5-7-18-8-6-16/h9H,1-8H2

InChI Key

MZMUBMIXXQUOTN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.